1-(4-Fluorophenyl)-3-methylbutan-2-ol
Overview
Description
1-(4-Fluorophenyl)-3-methylbutan-2-ol is an organic compound characterized by a fluorophenyl group attached to a butan-2-ol structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized through a Grignard reaction, where 4-fluorophenyl magnesium bromide reacts with acetone in the presence of a suitable catalyst.
Reduction of Ketones: Another method involves the reduction of 1-(4-fluorophenyl)butan-2-one using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.
Continuous Flow Process: Some manufacturers may use a continuous flow process to increase production efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 1-(4-fluorophenyl)butan-2-one.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-fluorophenyl)butan-2-one
Reduction: 1-(4-fluorophenyl)butan-2-ol (the starting compound)
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
The compound’s primary targets would likely be specific proteins or enzymes within the body, depending on its structure and functional groups. For instance, compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(4-Fluorophenyl)-3-methylbutan-2-ol may interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions within the cell .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Related compounds have shown varying effects at different dosages
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Related compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the design of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-methylbutan-2-ol: Similar structure but different position of the fluorine atom.
1-(4-Fluorophenyl)-2-methylbutan-3-ol: Different position of the hydroxyl group.
1-(4-Chlorophenyl)-3-methylbutan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their substituents.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBGDPFCOXYGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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